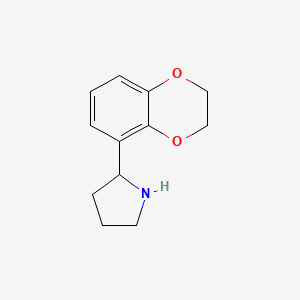

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . It also contains a 1,4-benzodioxin ring, which is a seven-membered ring with two oxygen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine” can be analyzed using various spectroscopic techniques . The structure can also be predicted using computational methods such as density functional theory (DFT) .Chemical Reactions Analysis

The chemical reactions involving “2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine” can be studied using various analytical techniques . The reactions can also be analyzed theoretically using computational chemistry methods .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine” can be determined using various analytical techniques . These properties include melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

This compound has shown promise as an antibacterial agent. It has been reported to inhibit the growth of Bacillus subtilis biofilms significantly, with a growth inhibition rate of 60.04% . This suggests potential applications in developing treatments against bacterial infections, especially those involving biofilm formation, which are notoriously difficult to treat due to their resistance to antibiotics.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes. It exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and their inhibition can be useful in treating diseases like Alzheimer’s, where cholinesterase inhibitors are already used as a therapeutic strategy.

Optoelectronic Applications

A related compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide , has been synthesized and shown to have excellent nonlinear optical properties, suggesting that 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine could also be explored for optoelectronic applications . These materials are crucial for the development of optical devices like frequency generators, optical limiters, and switches.

Wirkmechanismus

Mode of Action

The compound’s structure suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit carbonic anhydrase, which plays a role in many physiological disorders including epilepsy and osteoporosis .

Pharmacokinetics

It is known that sulfonamides, a class of compounds with similar structures, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment could also potentially affect the compound’s solubility and therefore its bioavailability.

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-9(10-4-2-6-13-10)12-11(5-1)14-7-8-15-12/h1,3,5,10,13H,2,4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCSDLHWGQZNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C3C(=CC=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B3010209.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)